molecular formula C22H37N3O B5172128 (3R*,4R*)-1-(3-methylbutyl)-4-[4-(2-phenylethyl)-1-piperazinyl]-3-piperidinol

(3R*,4R*)-1-(3-methylbutyl)-4-[4-(2-phenylethyl)-1-piperazinyl]-3-piperidinol

Cat. No. B5172128
M. Wt: 359.5 g/mol
InChI Key: OFTUUQUEHYIVCJ-FGZHOGPDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R*,4R*)-1-(3-methylbutyl)-4-[4-(2-phenylethyl)-1-piperazinyl]-3-piperidinol, commonly known as MP-10, is a synthetic compound that belongs to the class of piperidine derivatives. It has gained significant attention in the scientific community due to its potential therapeutic applications, particularly in the treatment of neurological disorders. In

Mechanism of Action

The exact mechanism of action of MP-10 is not fully understood. However, it is believed to exert its neuroprotective effects through the modulation of various signaling pathways in the brain. It has been shown to activate the Akt/GSK-3β signaling pathway, which is involved in the regulation of cell survival and apoptosis. Additionally, it has been found to inhibit the production of reactive oxygen species (ROS), which are known to contribute to neuronal damage.
Biochemical and Physiological Effects
MP-10 has been shown to exert a variety of biochemical and physiological effects. It has been found to increase the expression of various neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), which are essential for the survival and growth of neurons. Additionally, it has been shown to increase the levels of acetylcholine, a neurotransmitter that is involved in learning and memory.

Advantages and Limitations for Lab Experiments

One of the main advantages of MP-10 is its high potency and selectivity. This makes it an ideal candidate for in vitro and in vivo studies. Additionally, its relatively simple synthesis method and high purity make it a cost-effective research tool. However, one of the limitations of MP-10 is its low solubility in aqueous solutions, which may limit its use in certain experiments.

Future Directions

There are several future directions for the research on MP-10. One area of interest is its potential use in the treatment of neurodegenerative disorders. Further studies are needed to elucidate its mechanism of action and to determine its efficacy and safety in animal models and human clinical trials. Additionally, its anti-inflammatory properties may be explored for the treatment of various inflammatory conditions. Finally, its potential as a research tool for the study of neuronal signaling pathways and neurotrophic factors may be further explored.
Conclusion
In conclusion, MP-10 is a synthetic compound with promising therapeutic applications in the treatment of neurological disorders. Its high potency, selectivity, and neuroprotective effects make it a valuable research tool for the study of neuronal signaling pathways and neurotrophic factors. Further studies are needed to fully understand its mechanism of action and to determine its efficacy and safety in animal models and human clinical trials.

Synthesis Methods

The synthesis of MP-10 involves a multi-step process that requires advanced knowledge of organic chemistry. The initial step involves the reaction between 1-(3-methylbutyl)-4-piperidone and 4-(2-phenylethyl)-1-piperazinecarboxylic acid, which results in the formation of the intermediate compound. This is followed by the reduction of the intermediate using sodium borohydride, which leads to the formation of MP-10. The purity of the final product is ensured through chromatographic techniques such as high-performance liquid chromatography (HPLC).

Scientific Research Applications

MP-10 has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent neuroprotective effects, which makes it a promising candidate for the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease. It has also been shown to possess anti-inflammatory properties, which may be beneficial in the treatment of various inflammatory conditions.

properties

IUPAC Name

(3R,4R)-1-(3-methylbutyl)-4-[4-(2-phenylethyl)piperazin-1-yl]piperidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H37N3O/c1-19(2)8-11-24-13-10-21(22(26)18-24)25-16-14-23(15-17-25)12-9-20-6-4-3-5-7-20/h3-7,19,21-22,26H,8-18H2,1-2H3/t21-,22-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFTUUQUEHYIVCJ-FGZHOGPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1CCC(C(C1)O)N2CCN(CC2)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CCN1CC[C@H]([C@@H](C1)O)N2CCN(CC2)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H37N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R,4R)-1-(3-methylbutyl)-4-[4-(2-phenylethyl)piperazin-1-yl]piperidin-3-ol

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